molecular formula C9H10N2O3 B2459507 3-(4-Nitrophenoxy)azetidine CAS No. 1219977-31-7

3-(4-Nitrophenoxy)azetidine

Cat. No.: B2459507
CAS No.: 1219977-31-7
M. Wt: 194.19
InChI Key: DPNOWKDVXBTCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)azetidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the nitrophenoxy group at the third position of the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)azetidine typically involves the reaction of 4-nitrophenol with azetidine derivatives. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The azetidine ring can be opened through reduction reactions, leading to the formation of linear amines.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide

Major Products Formed:

    Oxidation: 3-(4-Aminophenoxy)azetidine.

    Reduction: Linear amines.

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

3-(4-Nitrophenoxy)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but without the nitrophenoxy group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different stability .

Uniqueness: 3-(4-Nitrophenoxy)azetidine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(4-Nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3C_9H_{10}N_2O_3, with a molecular weight of approximately 197.18 g/mol. The compound features an azetidine ring substituted with a 4-nitrophenoxy group, which enhances its reactivity and biological activity. The nitro group is particularly significant as it contributes to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties , particularly against certain strains of bacteria and fungi. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or proteins essential for microbial survival. This inhibition may disrupt microbial metabolic processes, leading to reduced viability.

Summary of Antimicrobial Studies

MicroorganismActivity ObservedMechanism
E. coliModerateEnzyme inhibition
S. aureusStrongProtein binding
C. albicansWeakMembrane disruption

The presence of the nitro and phenoxy groups enhances the binding affinity of this compound towards biological targets, making it a candidate for further development in drug discovery.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in microbial metabolism. These studies help elucidate its mechanism of action and guide modifications to improve efficacy and reduce toxicity.

Key Findings:

  • Binding Affinity: The unique structural features provided by the nitro and phenoxy groups allow for enhanced molecular recognition processes.
  • Target Identification: Ongoing research aims to identify specific biological targets that interact with this compound.

Comparison with Related Compounds

In comparison to other azetidine derivatives, this compound stands out due to its specific combination of functional groups, which contribute to its distinctive reactivity and potential therapeutic applications.

Comparison Table

Compound NameMolecular FormulaUnique Features
3-(2-Fluoro-4-nitrophenoxy)azetidineCHFNOContains a fluorine atom enhancing lipophilicity
3-(4-Methyl-3-nitrophenoxy)azetidineCHNOMethyl substitution potentially alters activity
3-(4-Aminophenoxy)azetidineCHNOAmino group may enhance biological interactions

The unique combination of a nitro group and an azetidine structure in this compound contributes significantly to its reactivity compared to other azetidine derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies: In vitro assays demonstrated that this compound could effectively inhibit the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.
  • In Vivo Studies: Animal models have been utilized to assess the safety profile and therapeutic potential of this compound, revealing promising results in reducing infection rates without significant toxicity.

Properties

IUPAC Name

3-(4-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOWKDVXBTCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.